{3-bromofuro[2,3-c]pyridin-5-yl}methanol
Description
{3-Bromofuro[2,3-c]pyridin-5-yl}methanol is a heterocyclic compound featuring a fused furo[2,3-c]pyridine core substituted with a bromine atom at position 3 and a hydroxymethyl group at position 3. This structure combines aromaticity from the pyridine ring with the oxygen-containing furan moiety, making it a versatile intermediate in medicinal and synthetic chemistry. The bromine substituent enhances electrophilic reactivity, while the hydroxymethyl group provides a site for further functionalization, such as oxidation or esterification.
Properties
CAS No. |
478149-25-6 |
|---|---|
Molecular Formula |
C8H6BrNO2 |
Molecular Weight |
228 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 3-bromofuro[2,3-c]pyridine with formaldehyde and a reducing agent such as sodium borohydride to yield the desired methanol derivative .
Industrial Production Methods
Industrial production methods for {3-bromofuro[2,3-c]pyridin-5-yl}methanol are not well-documented in the literature. the general approach would likely involve large-scale bromination and subsequent functionalization reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
{3-bromofuro[2,3-c]pyridin-5-yl}methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield {3-bromofuro[2,3-c]pyridin-5-yl}aldehyde or {3-bromofuro[2,3-c]pyridin-5-yl}carboxylic acid .
Scientific Research Applications
{3-bromofuro[2,3-c]pyridin-5-yl}methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of {3-bromofuro[2,3-c]pyridin-5-yl}methanol is not fully understood. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The bromine atom and methanol group may play crucial roles in binding to these targets and modulating their activity .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Key Findings and Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
